![molecular formula C21H23N3O5 B2737034 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide CAS No. 1323298-61-8](/img/structure/B2737034.png)
2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide
Description
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide features a hybrid structure combining a 1,3-benzodioxole moiety, a 2-oxoimidazolidinone ring, and an N,N-disubstituted acetamide group. The N-benzyl and N-(2-hydroxyethyl) substituents on the acetamide likely enhance lipophilicity and modulate solubility, respectively .
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-11-10-22(13-16-4-2-1-3-5-16)20(26)14-23-8-9-24(21(23)27)17-6-7-18-19(12-17)29-15-28-18/h1-7,12,25H,8-11,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVZGDOWLZOKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)N(CCO)CC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving oxidation and cyclization . The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions . The final step involves coupling the benzo[d][1,3]dioxole and imidazolidinone intermediates with N-benzyl-N-(2-hydroxyethyl)acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Hydrolysis of the Acetamide Moiety
The acetamide group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Findings :
-
Hydrolysis efficiency depends on steric hindrance from the benzyl and hydroxyethyl groups .
-
The imidazolidinone ring remains stable under mild conditions but may decompose under prolonged heating .
Functionalization of the Hydroxyethyl Group
The 2-hydroxyethyl substituent can undergo oxidation, esterification, or etherification.
Key Findings :
-
The hydroxyethyl group’s nucleophilicity is reduced by hydrogen bonding with the amide carbonyl .
-
Selective protection (e.g., silylation) improves reaction specificity .
Modifications of the Benzodioxole Ring
Electrophilic substitution reactions are feasible at the benzodioxole aromatic system.
Key Findings :
-
Electron-donating oxygen atoms in the dioxole ring direct electrophiles to the C-5 and C-6 positions .
Imidazolidinone Ring Opening and Functionalization
The 2-oxoimidazolidinone core may undergo ring-opening reactions or alkylation.
Key Findings :
-
Lithium diisopropylamide (LDA) selectively deprotonates the imidazolidinone NH, enabling regioselective alkylation .
-
Ring-opening products are unstable and prone to polymerization .
Reductive Cleavage of the Benzyl Group
Catalytic hydrogenation removes the benzyl substituent.
Reaction | Catalyst | Products | Conditions |
---|---|---|---|
Hydrogenolysis | Pd/C (10%), H₂ (1 atm) | Debenzylated acetamide + Toluene | Complete conversion in ethanol at 25°C |
Key Findings :
-
The hydroxyethyl group remains intact under mild hydrogenation conditions .
-
Over-reduction of the benzodioxole ring is avoided by using low-pressure H₂ .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzodioxole or benzyl groups.
Key Findings :
Applications De Recherche Scientifique
Therapeutic Applications
1. Antimicrobial Activity
- Studies have indicated that compounds similar to 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide exhibit antimicrobial properties. Research has shown that imidazolidinone derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antibiotics .
2. Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it useful in treating conditions such as arthritis or other inflammatory diseases .
3. Anticancer Potential
- Preliminary studies suggest that this compound might have anticancer properties. Its ability to affect cell proliferation and induce apoptosis in cancer cells has been noted, indicating its potential as a chemotherapeutic agent .
4. Neurological Applications
- Given the presence of the benzodioxole group, which is known for its neuroprotective effects, this compound may also be explored for applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzodioxole structure enhanced activity against these pathogens .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent .
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted on human cancer cell lines showed that the compound could inhibit cell growth and induce apoptosis at certain concentrations. These findings warrant further exploration into its mechanism as a potential anticancer drug .
Mécanisme D'action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Imidazolidinone vs. Benzimidazole/Thiazolidinedione: The target compound’s 2-oxoimidazolidinone ring differs from benzimidazole (e.g., compound W1 in ) and thiazolidinedione () derivatives.
- Benzodioxol-Containing Analogues: Compound 28 () shares the 1,3-benzodioxol-5-yl group with the target compound, which is associated with improved metabolic stability and enhanced binding to aromatic receptors. However, 28 replaces the imidazolidinone with a benzimidazole, suggesting divergent biological targets (e.g., IDO1 inhibition) .
Substituent Effects
- N-Benzyl-N-(2-hydroxyethyl) Acetamide: The dual substitution on the acetamide nitrogen is structurally analogous to 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (), where the hydroxyethyl group improves aqueous solubility. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () uses a bulky hydroxyalkyl chain to direct C–H functionalization, highlighting substituent-dependent applications .
- Benzodioxol Positioning: The benzodioxol group in the target compound is attached to the imidazolidinone, whereas in 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one (), it is linked to a ketone. This difference may alter electronic effects and bioavailability .
Antimicrobial and Anticancer Activity
- Compound W1 (), a benzimidazole-thioacetamide hybrid, exhibits broad-spectrum antimicrobial and anticancer activity due to its planar aromatic system and electron-withdrawing nitro groups. The target compound’s imidazolidinone may offer similar activity but with reduced toxicity .
- Thiazolidinedione derivatives () are known for antidiabetic and antimicrobial effects, suggesting the target compound’s imidazolidinone could be repurposed for similar applications .
Enzyme Inhibition
- Compound 28 () inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. The benzodioxol group in both 28 and the target compound may facilitate binding to hydrophobic enzyme pockets, though the imidazolidinone’s rigidity could limit conformational flexibility .
Physicochemical Properties
Activité Biologique
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide is of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
- CAS Number : Not specified in the sources.
The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.
Research indicates that compounds containing a benzodioxole structure often exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The benzodioxole group is known to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.
- Enzyme Inhibition : The imidazolidinone component may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |
Enzyme Inhibition | Potential inhibition of cytochrome P450 |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
-
Study on Antioxidant Activity :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxole exhibited potent antioxidant activity in vitro. The compound was able to significantly reduce oxidative damage in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases . -
Anti-inflammatory Study :
In a controlled trial examining inflammatory responses, a related compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in animal models. This suggests that the compound may possess similar anti-inflammatory properties . -
Pharmacokinetic Studies :
Research into the pharmacokinetics of similar compounds indicated that they undergo significant metabolic transformations via cytochrome P450 enzymes. This raises questions about the potential interactions and efficacy of this compound when co-administered with other medications .
Q & A
Q. Table 1: Example Characterization Data
Technique | Key Peaks/Data | Reference |
---|---|---|
1H NMR (DMSO-d6) | δ 7.25–7.45 (benzyl aromatic), δ 4.55 (CH₂-OH) | |
FTIR | 1675 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) |
Basic: How can researchers ensure purity and monitor reaction progress effectively?
Methodological Answer:
- TLC Monitoring : Use silica-coated plates with UV visualization. For example, a solvent system of 7:3 ethyl acetate/hexane resolves intermediates and products. Spot starting material and product lanes to confirm conversion .
- Recrystallization : Optimize solvent polarity (e.g., methanol for high-polarity impurities). Measure melting point consistency (e.g., sharp range within 1–2°C) to verify purity .
- HPLC-PDA : For advanced purity checks, employ reverse-phase C18 columns (acetonitrile/water gradient) to detect <1% impurities .
Advanced: How can experimental design (DoE) optimize synthesis yield and reproducibility?
Methodological Answer:
Use statistical DoE to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). A Box-Behnken design reduces experiments while modeling interactions:
Q. Table 2: Example DoE Parameters
Variable | Low Level | High Level | Optimal Value |
---|---|---|---|
Temperature (°C) | 80 | 110 | 95 |
Time (hours) | 3 | 7 | 5 |
Molar Ratio | 1:1 | 1.5:1 | 1.2:1 |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzodioxol vs. nitro groups) on anti-inflammatory IC₅₀ values. For example, bulky groups may hinder target binding .
- Assay Standardization : Validate protocols (e.g., COX-2 inhibition via ELISA) using positive controls (e.g., celecoxib) and replicate experiments in triplicate .
Advanced: What crystallographic methods elucidate intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Analyze H-bonding (e.g., N-H⋯O=C interactions at 2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) using software like Olex2 .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 60% H-bonding, 25% van der Waals) for crystal packing stability .
Advanced: How to evaluate anti-inflammatory mechanisms beyond COX inhibition?
Methodological Answer:
- Cytokine Profiling : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA.
- NF-κB Pathway Analysis : Transfect cells with NF-κB luciferase reporters; quantify inhibition via luminescence assays .
Advanced: Can computational modeling predict reactivity or metabolic pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate HOMO/LUMO gaps (e.g., 4.5 eV) to predict electrophilic sites .
- ADMET Prediction : Use SwissADME to estimate metabolic stability (e.g., CYP3A4 oxidation) and BBB permeability .
Advanced: How to assess stability under varying pH and temperature?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.